ノルエピネフリン塩酸塩

説明

Precursor of epinephrine that is secreted by the ADRENAL MEDULLA and is a widespread central and autonomic neurotransmitter. Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers, and of the diffuse projection system in the brain that arises from the LOCUS CERULEUS. It is also found in plants and is used pharmacologically as a sympathomimetic.

科学的研究の応用

薬理学および医薬品開発

ノルエピネフリン塩酸塩は、アドレナリン受容体への影響を研究するために、薬理学研究で広く使用されています。 血管収縮作用を有するため、心臓血管系の疾患を標的とする薬剤開発において重要な化合物として役立ちます .

生化学的センシング技術

革新的な生化学的センシング方法は、ノルエピネフリン塩酸塩の電気活性を利用しています。 研究では、さまざまな神経疾患の診断に不可欠なノルエピネフリンレベルを検出するための費用対効果の高い電気化学的方法が開発されました .

臨床安全性および投与量標準化

科学的研究では、特に集中治療において、ノルエピネフリン塩酸塩の正確な投与量報告の重要性が強調されています。 この研究は、患者の安全と世界中の臨床慣行の標準化にとって不可欠です .

電気化学分析

ノルエピネフリンの電気化学的測定に関する研究では、感度と特異性を高めるために修飾電極が使用されています。 これは、神経伝達物質レベルを監視するための高度な診断ツールの開発に役立ちます .

作用機序

Target of Action

Norepinephrine hydrochloride primarily targets alpha-adrenergic receptors and beta-adrenergic receptors . These receptors are widely distributed in the body and play a crucial role in the sympathetic nervous system. Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers .

Mode of Action

Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors . This dual action allows norepinephrine to increase systemic blood pressure and coronary blood flow .

Biochemical Pathways

Norepinephrine is synthesized from dopamine in the human body by the dopamine β-hydroxylase (DBH) enzyme . It is synthesized from the amino acid tyrosine by a series of enzymatic steps in the adrenal medulla and postganglionic neurons of the sympathetic nervous system .

Pharmacokinetics

Norepinephrine is metabolized by the enzymes monoaminoxidase (MAO) and catechol-O-methyltransferase (COMT) . It is excreted in the urine as inactive metabolites . The pharmacokinetics of norepinephrine can be modeled with a one-compartment linear model and first-order elimination .

Action Environment

The action of norepinephrine is influenced by various environmental factors. For instance, in shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . The pharmacodynamic response of norepinephrine is highly variable, depending mainly on the severity of illness .

生化学分析

Biochemical Properties

Norepinephrine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus . It is synthesized from dopamine and acts on alpha-1, alpha-2, beta-1, and beta-3 receptors .

Cellular Effects

Norepinephrine hydrochloride has profound effects on various types of cells and cellular processes. In the brain, it increases arousal and alertness, promotes vigilance, enhances formation and retrieval of memory, and focuses attention . In the rest of the body, it increases heart rate and blood pressure, triggers the release of glucose from energy stores, increases blood flow to skeletal muscle, reduces blood flow to the gastrointestinal system, and inhibits voiding of the bladder and gastrointestinal motility .

Molecular Mechanism

Norepinephrine hydrochloride exerts its effects at the molecular level through various mechanisms. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

Dosage Effects in Animal Models

The effects of norepinephrine hydrochloride can vary with different dosages in animal models. For instance, cardiovascular effects of increasing dosages of norepinephrine have been observed in healthy isoflurane-anesthetized New Zealand White rabbits .

Metabolic Pathways

Norepinephrine hydrochloride is involved in several metabolic pathways. The metabolic pathway is: Phenylalanine → Tyrosine → L-DOPA → Dopamine → Norepinephrine . Thus, the direct precursor of norepinephrine is dopamine, which is synthesized indirectly from the essential amino acid phenylalanine or the non-essential amino acid tyrosine .

Transport and Distribution

Norepinephrine hydrochloride is transported and distributed within cells and tissues. The norepinephrine transporter (NET) terminates noradrenergic signaling by rapid re-uptake of neuronally released norepinephrine into presynaptic terminals .

Subcellular Localization

Norepinephrine hydrochloride is localized in various subcellular compartments. Evidence suggests that axonal norepinephrine hydrochloride extensively colocalizes with syntaxin 1A, and to a limited degree with SCAMP2 and synaptophysin .

特性

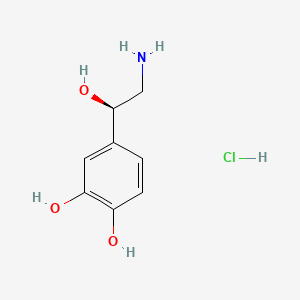

IUPAC Name |

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTFHMSZCSUVEU-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CN)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-56-6 | |

| Record name | (-)-Norepinephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norepinephrine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORADRENALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6461XR05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of norepinephrine hydrochloride in the body?

A1: Norepinephrine hydrochloride exerts its effects by binding to and activating adrenergic receptors, predominantly alpha- and beta-adrenergic receptors. [, ] This interaction triggers various downstream effects depending on the receptor subtype and its location. For instance, activation of alpha-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction, while activation of beta-1 receptors in the heart increases heart rate and contractility. []

Q2: How does norepinephrine hydrochloride affect blood pressure and heart rate?

A2: Norepinephrine hydrochloride is a potent vasoconstrictor, primarily acting on alpha-adrenergic receptors in blood vessels. [] This vasoconstriction leads to increased vascular resistance, directly contributing to a rise in blood pressure. [, ] Additionally, it activates beta-1 receptors in the heart, leading to increased heart rate and contractility, further contributing to the elevation of blood pressure. [, ]

Q3: Are there differences in the vascular responses to norepinephrine hydrochloride between arteries and veins?

A3: Yes, studies utilizing isolated canine femoral arteries and veins demonstrated that while both vessels constrict in response to norepinephrine hydrochloride, the sensitivity to other vasoactive agents differed. [] For instance, serotonin exhibited greater potency in constricting arteries, while histamine and adenosine triphosphate (ATP) showed greater potency in veins. [] This suggests variations in receptor subtypes and densities between arteries and veins.

Q4: Can the effects of norepinephrine hydrochloride on blood vessels be modulated by other substances?

A4: Yes, research indicates that the vasodilatory effects of certain drugs can be influenced by the presence of norepinephrine hydrochloride. [] For instance, the ability of acepromazine and isoxsuprine hydrochloride to induce relaxation in equine digital arteries and veins was significantly diminished when prostaglandin F2 alpha, rather than norepinephrine hydrochloride, was used as the preconstricting agent. []

Q5: Are there any studies investigating the use of norepinephrine hydrochloride in understanding the autonomic control of erectile function?

A6: Yes, research involving canine models explored the role of autonomic nerves and arteries in erectile function after rectal cancer surgery. [] This study revealed that while transection of the hypogastric nerve and the sympathetic trunk did not impact erectile function, severing the pelvic splanchnic nerve (PSN) significantly reduced penile cavernosum pressure and internal pudendal arterial flow, both crucial for erection. [] Interestingly, norepinephrine hydrochloride elicited relaxation in isolated canine internal pudendal arteries in vitro, an effect counteracted by the alpha-adrenergic blocker, phentolamine methylate. [] These findings suggest a complex interplay between the sympathetic nervous system, norepinephrine, and erectile function.

Q6: Can norepinephrine hydrochloride be used to induce the release of skin peptides in amphibians?

A7: Studies exploring skin peptide collection methods in salamanders revealed that, unlike in anurans, immersion in norepinephrine hydrochloride did not effectively stimulate peptide release. [] Instead, vigorous handling proved to be a more effective method. [] These findings highlight species-specific differences in physiological responses to pharmacological agents.

Q7: Has norepinephrine hydrochloride been radiolabeled for potential use in research?

A8: Yes, a rapid synthesis method for carbon-11 labeled norepinephrine hydrochloride has been developed. [] Although the specific applications aren't detailed in the provided abstracts, this radiolabeled form could be valuable in studying norepinephrine transport, receptor binding, and metabolism in various tissues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。